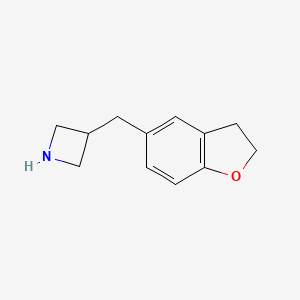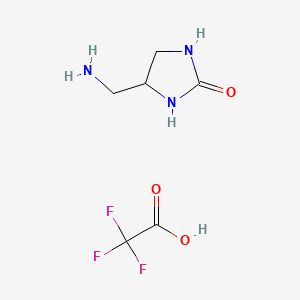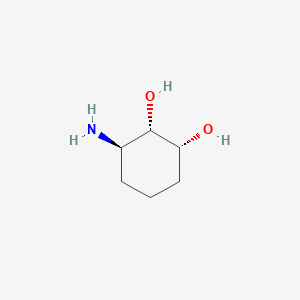
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is a chemical compound that features a benzofuran ring fused with an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine typically involves the reaction of 2,3-dihydrobenzofuran derivatives with azetidine precursors. One common method includes the use of a 2-(allyloxy)aryl radical, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate can then be further reacted with azetidine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties
作用機序
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine moiety can enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran derivatives: These compounds share the benzofuran ring structure but differ in their substituents.
Azetidine derivatives: These compounds share the azetidine moiety but differ in their additional functional groups.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is unique due to the combination of the benzofuran ring and azetidine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine |
InChI |
InChI=1S/C12H15NO/c1-2-12-11(3-4-14-12)6-9(1)5-10-7-13-8-10/h1-2,6,10,13H,3-5,7-8H2 |
InChIキー |
ANYFJYMWGRBSPM-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2)CC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)









